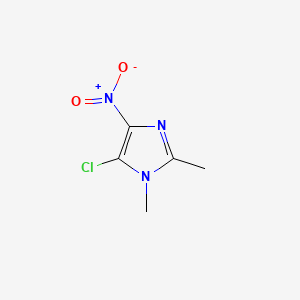![molecular formula C8H10N2O B3361097 3,4-Dihydro-2H-pyrano[2,3-B]pyridin-4-amine CAS No. 911826-23-8](/img/structure/B3361097.png)
3,4-Dihydro-2H-pyrano[2,3-B]pyridin-4-amine
Vue d'ensemble
Description
“3,4-Dihydro-2H-pyrano[2,3-B]pyridin-4-amine” is a chemical compound . It is a heterocyclic compound, which means it contains atoms of at least two different elements in its rings .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a method was developed for obtaining diamino derivatives of pyrano [3,4- c ]pyridines and 5,6,7,8-tetrahydro-isoquinolines from 3-cyanopyridin-2 (1 H )-ones by Smiles rearrangement of the respective oxyacetamides .
Molecular Structure Analysis
The molecular structure of “3,4-Dihydro-2H-pyrano[2,3-B]pyridin-4-amine” can be represented by the SMILES string C1COC2=C (C1N)N=CC=C2 . This indicates that the compound contains a pyrano[2,3-b]pyridine ring system, which is a fused ring system containing a pyran ring and a pyridine ring .
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Microwave-Activated Inverse Electron Demand Diels–Alder Reactions : A study by Hajbi et al. (2007) describes the synthesis of polysubstituted 3,4-dihydro-2H-pyrano[2,3-b]pyridines using microwave-activated inverse electron demand Diels–Alder reactions. This method proved efficient for synthesizing compounds with diverse points on the bicyclic scaffold (Hajbi et al., 2007).
- General Synthetic Approach : Another study by Hajbi et al. (2008) reports a synthetic strategy for functionalized 3,4-dihydro-2H-pyrano[2,3-b]pyridines, involving intramolecular inverse-electron-demand Diels-Alder reactions and various cross-coupling reactions (Hajbi et al., 2008).
Therapeutic Potential
- Potential Hypertensive Activity : Kumar and Mashelker (2007) synthesized 1,2,4‐oxadiazole heterocyclic compounds containing 2‐H‐Pyranopyridine‐2‐one moiety, indicating potential hypertensive activity (Kumar & Mashelker, 2007).
Advanced Chemical Reactions
- Microwave-Assisted Three-Component Reactions : Bi-Hui Xu et al. (2014) developed a method for synthesizing pyrano-fused pyrazolo[3,4-b]pyridine derivatives using microwave-assisted reactions, highlighting the efficiency of this approach for constructing complex molecular structures (Bi‐Hui Xu et al., 2014).
- Ultrasound-Promoted Synthesis : Nikpassand et al. (2010) described a regioselective synthesis of fused polycyclic pyrazolo[3,4-b]pyridines using ultrasound irradiation, demonstrating a rapid and high-yield method for complex molecular construction (Nikpassand et al., 2010).
Novel Heterocyclic Systems
- Synthesis of Diverse Heterocycles : Melekhina et al. (2019) explored the condensation of primary amines with specific acetamides, leading to the synthesis of pyrrolo[3,4-b]pyridin-5-ones, indicating a versatile methodology for creating novel heterocyclic systems (Melekhina et al., 2019).
Orientations Futures
Propriétés
IUPAC Name |
3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c9-7-3-5-11-8-6(7)2-1-4-10-8/h1-2,4,7H,3,5,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AISPYYSYCMREFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C1N)C=CC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dihydro-2H-pyrano[2,3-B]pyridin-4-amine | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(5S)-5,7-dimethyl-1,2,3,5-tetrahydropyrrolo[1,2-d][1,4]diazepin-4-one](/img/structure/B3361017.png)












